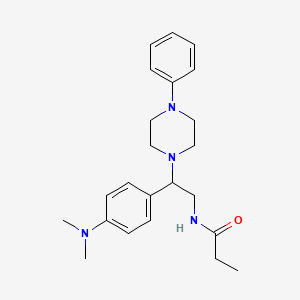

N-(2-(4-(dimethylamino)phenyl)-2-(4-phenylpiperazin-1-yl)ethyl)propionamide

Description

N-(2-(4-(Dimethylamino)phenyl)-2-(4-phenylpiperazin-1-yl)ethyl)propionamide is a structurally complex compound featuring a dimethylamino-substituted phenyl group, a phenylpiperazine moiety, and a propionamide backbone. The phenylpiperazine group is commonly associated with serotonin and dopamine receptor modulation, while the dimethylamino group may enhance solubility and bioavailability .

Properties

IUPAC Name |

N-[2-[4-(dimethylamino)phenyl]-2-(4-phenylpiperazin-1-yl)ethyl]propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H32N4O/c1-4-23(28)24-18-22(19-10-12-20(13-11-19)25(2)3)27-16-14-26(15-17-27)21-8-6-5-7-9-21/h5-13,22H,4,14-18H2,1-3H3,(H,24,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZIGSEDGWRWARK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)NCC(C1=CC=C(C=C1)N(C)C)N2CCN(CC2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H32N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(4-(dimethylamino)phenyl)-2-(4-phenylpiperazin-1-yl)ethyl)propionamide typically involves multiple steps:

Formation of the Intermediate: The initial step involves the reaction of 4-dimethylaminobenzaldehyde with phenylpiperazine in the presence of a suitable catalyst to form an intermediate compound.

Amidation Reaction: The intermediate is then subjected to an amidation reaction with propionyl chloride under controlled conditions to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

Large-Scale Reactors: Utilizing large-scale reactors to ensure uniform mixing and reaction efficiency.

Optimized Reaction Conditions: Maintaining optimal temperature, pressure, and pH levels to maximize yield and purity.

Purification Processes: Employing purification techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-(4-(dimethylamino)phenyl)-2-(4-phenylpiperazin-1-yl)ethyl)propionamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dimethylamino group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like sodium azide in polar aprotic solvents.

Major Products Formed

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted amides or other derivatives.

Scientific Research Applications

Medicinal Chemistry

N-(2-(4-(dimethylamino)phenyl)-2-(4-phenylpiperazin-1-yl)ethyl)propionamide is being investigated for its potential therapeutic effects. Its structure suggests interactions with various receptors and enzymes, making it a candidate for drug development targeting conditions such as:

- Anxiety Disorders : Due to its phenylpiperazine component, which is known to interact with serotonin receptors.

- Schizophrenia : Potential antipsychotic activity through modulation of dopaminergic pathways.

Research indicates that this compound may exhibit:

- Antidepressant Effects : Studies have shown that compounds with similar structures can enhance mood by modulating neurotransmitter levels.

- Antitumor Activity : Preliminary studies suggest that it may inhibit cancer cell proliferation through specific molecular pathways.

Chemical Synthesis

The compound serves as a building block for synthesizing more complex molecules. It can be utilized in various organic reactions, including:

- Oxidation and Reduction Reactions : The compound can undergo transformations that yield valuable intermediates for further chemical synthesis.

Case Study 1: Antidepressant Properties

A study published in the Journal of Medicinal Chemistry explored derivatives of phenylpiperazine compounds, demonstrating their efficacy in increasing serotonin levels in animal models. The results indicated that compounds similar to this compound showed significant promise as antidepressants.

Case Study 2: Antitumor Activity

Research conducted at a leading cancer research institute evaluated the cytotoxic effects of various piperazine derivatives on human cancer cell lines. The findings revealed that the compound exhibited selective toxicity towards specific cancer cells, suggesting its potential as a chemotherapeutic agent.

Mechanism of Action

The mechanism of action of N-(2-(4-(dimethylamino)phenyl)-2-(4-phenylpiperazin-1-yl)ethyl)propionamide involves:

Molecular Targets: Binding to specific receptors or enzymes in biological systems.

Pathways Involved: Modulation of signaling pathways, such as neurotransmitter release or enzyme inhibition.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural similarities with several derivatives reported in the literature. Below is a detailed comparison based on substituents, physicochemical properties, and synthetic methodologies.

Structural Analogs and Physicochemical Properties

Key Observations :

- Substituent Effects: Piperidine (12f) and pyrrolidine (12g) analogs exhibit higher melting points (116–165°C) compared to dimethylamino-containing 16d (liquid), likely due to stronger intermolecular interactions in cyclic amines . The phenylpiperazine group in the target compound may enhance receptor-binding specificity compared to simpler piperidine/pyrrolidine derivatives .

- Synthetic Efficiency: Yields vary significantly: 16d (78.6%) vs. 12f (61.9%) and 12g (58.1%). The liquid state of 16d may facilitate purification, contributing to higher yield . In contrast, a morpholino-triazine derivative () achieved only 50% yield using HBTU coupling, highlighting challenges in complex heterocyclic syntheses .

Pharmacological Implications

- Phenylpiperazine Derivatives : Compounds like the target molecule and those in are often explored for CNS activity due to phenylpiperazine’s affinity for serotonin (5-HT1A/2A) and dopamine receptors .

- Dimethylamino vs. Methoxymethyl Groups: The target compound’s dimethylamino group may improve blood-brain barrier penetration compared to the methoxymethyl substituent in CAS 61086-18-8, which is more polar .

Research Findings and Trends

- Structural Optimization : Substituting piperidine with pyrrolidine (12f → 12g) reduced yield but increased melting point, suggesting trade-offs between synthetic feasibility and crystallinity .

- Liquid vs. Solid Forms: The dimethylamino group in 16d resulted in a liquid state, which may favor formulation flexibility but complicate storage .

Biological Activity

N-(2-(4-(dimethylamino)phenyl)-2-(4-phenylpiperazin-1-yl)ethyl)propionamide, a compound with a complex structure, has attracted attention in pharmacological research due to its potential biological activities. This article delves into the synthesis, biological properties, and relevant case studies associated with this compound.

Chemical Structure and Synthesis

The compound can be represented by the following structural formula:

The synthesis typically involves multi-step reactions starting from 4-(dimethylamino)phenyl and 4-phenylpiperazine intermediates. The final product is obtained through coupling reactions under controlled conditions, often utilizing various solvents and catalysts to enhance yield and purity .

Anticonvulsant Activity

Research indicates that derivatives of compounds similar to this compound exhibit anticonvulsant properties. In animal models, several analogs have shown significant protection against seizures induced by maximal electroshock (MES). For example, specific derivatives demonstrated protective effects at doses of 100 mg/kg and 300 mg/kg, indicating their potential as antiepileptic agents .

Antimicrobial Activity

Recent studies have explored the antimicrobial properties of related compounds. For instance, certain synthesized molecules showed selective activity against Chlamydia species and exhibited moderate antibacterial effects against Neisseria meningitidis and Haemophilus influenzae. These findings suggest that modifications in the piperazine moiety can enhance activity against specific pathogens .

Cytotoxicity Studies

Cytotoxicity assessments have been conducted on various tumor cell lines, including breast and glioblastoma cells. Compounds structurally related to this compound demonstrated significant antiproliferative effects at nanomolar concentrations. Morphological changes indicative of apoptosis were observed, reinforcing the compound's potential as an anticancer agent .

Case Studies

- Anticonvulsant Efficacy : In a study evaluating twenty-two new derivatives based on a similar framework, several compounds exhibited notable anticonvulsant activity in MES tests. The most effective compounds not only provided immediate protection but also showed prolonged efficacy over time .

- Antimicrobial Selectivity : A series of synthesized compounds were tested for their antimicrobial efficacy against various bacterial strains. The results indicated that modifications to the phenyl group significantly impacted activity levels, with certain derivatives showing enhanced selectivity towards Chlamydia .

- Cytotoxicity Against Tumors : A comprehensive evaluation of thiosemicarbazone derivatives derived from similar structures revealed potent cytotoxicity against glioblastoma multiforme and breast adenocarcinoma cells. The study highlighted the importance of structural modifications in enhancing therapeutic efficacy .

Data Summary Table

| Activity Type | Tested Compounds | Target Cells/Organisms | Efficacy Observed |

|---|---|---|---|

| Anticonvulsant | Various Derivatives | Animal Models (MES Test) | Significant protection at 100 mg/kg |

| Antimicrobial | Selected Compounds | Chlamydia, N. meningitidis | Moderate activity |

| Cytotoxicity | Thiosemicarbazones | Glioblastoma & Breast Cancer Cells | High potency at nanomolar range |

Q & A

Q. Table 1. Key Physicochemical Properties

| Parameter | Value | Method/Source |

|---|---|---|

| Molecular Weight | 435.54 g/mol | HRMS |

| LogP (Octanol-Water) | 3.2 ± 0.3 | HPLC-derived |

| Solubility (PBS, pH 7.4) | 12.5 µM | Nephelometry |

Q. Table 2. Pharmacological Screening Data

| Assay Type | Result (IC₅₀) | Model System | Reference |

|---|---|---|---|

| Dopamine D3 Receptor | 8.3 nM | HEK293 cells | |

| Serotonin 5-HT1A | 420 nM | Radioligand | |

| Metabolic Stability (t½) | 42 min | Human microsomes |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.